molecular formula C10H10ClNO2 B14016757 2-Amino-5-chloro-4-cyclopropylbenzoic acid

2-Amino-5-chloro-4-cyclopropylbenzoic acid

Cat. No.: B14016757
M. Wt: 211.64 g/mol
InChI Key: UAORMUIPPFLQBY-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10ClNO2. This compound is characterized by the presence of an amino group, a chlorine atom, and a cyclopropyl group attached to a benzoic acid core. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-Amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF) to introduce the chlorine atom at the desired position . The reaction conditions often require heating to achieve satisfactory yields.

Industrial Production Methods: In industrial settings, the production of 2-Amino-5-chloro-4-cyclopropylbenzoic acid may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-4-cyclopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Benzoic Acids: Formed through substitution reactions.

    Esters and Amides: Formed through esterification and amidation reactions.

Scientific Research Applications

2-Amino-5-chloro-4-cyclopropylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-chloro-4-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where such properties are desired.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-amino-5-chloro-4-cyclopropylbenzoic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-3-7(10(13)14)9(12)4-6(8)5-1-2-5/h3-5H,1-2,12H2,(H,13,14)

InChI Key

UAORMUIPPFLQBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2Cl)C(=O)O)N

Origin of Product

United States

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